1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester
Description
This compound is a methyl ester derivative of 1H-indazole-6-carboxylic acid with substituents at the 3-iodo and 5-hydroxy positions. Its molecular formula is C$9$H$7$IN$2$O$3$, with a molar mass of 342.07 g/mol. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in developing kinase inhibitors and anti-cancer agents .
Properties
IUPAC Name |
methyl 5-hydroxy-3-iodo-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHRXRVMDZIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234757 | |
| Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-92-3 | |
| Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1H-Indazole derivatives have been investigated for their potential therapeutic effects, particularly in oncology and neurology. The following applications highlight their significance:
Anticancer Activity
Several studies have indicated that indazole derivatives exhibit anticancer properties. For instance, compounds similar to 1H-Indazole-6-carboxylic acid have been shown to inhibit the growth of various cancer cell lines. A notable case study demonstrated that a related indazole compound effectively induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways.
Neuroprotective Effects
Research has also focused on the neuroprotective properties of indazole derivatives. In one study, a related compound was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Material Science Applications
1H-Indazole derivatives are also explored for their utility in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
The unique electronic properties of indazole compounds make them suitable candidates for organic electronic devices. A study reported the successful incorporation of an indazole derivative into organic photovoltaic cells, resulting in improved efficiency compared to traditional materials.
Sensors
Indazole-based compounds have been utilized in sensor technology due to their ability to undergo significant changes in conductivity upon exposure to various chemical environments. Research demonstrated that a sensor incorporating an indazole derivative exhibited high sensitivity to volatile organic compounds (VOCs), making it useful for environmental monitoring.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer Activity | Breast cancer cell apoptosis | Induced apoptosis via specific pathways |
| Neuroprotective Effects | Protection against oxidative stress | Effective in preserving neuronal health |
| Organic Electronics | Organic photovoltaic cells | Improved efficiency over traditional materials |
| Sensors | Detection of volatile organic compounds | High sensitivity and rapid response |
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives, including 1H-Indazole-6-carboxylic acid, and tested their efficacy against human breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential.
Case Study 2: Neuroprotection
A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of an indazole derivative on rat neuronal cultures subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and increased the expression of antioxidant enzymes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Reactivity: The 3-iodo group in the target compound increases steric bulk and electron-withdrawing effects, which may hinder nucleophilic attacks compared to unsubstituted analogs like 1H-indazole-6-carboxylic acid methyl ester . The 5-hydroxy group introduces hydrogen-bonding capability, enhancing interactions in biological systems (e.g., protein binding in anti-cancer agents) compared to the 5-amino derivative, which offers nucleophilic reactivity .
Thermodynamic Stability: The enthalpy of formation for 1H-indazole-6-carboxylic acid methyl ester (-370.2 kJ/mol) suggests higher stability than its 5-amino analog (-355.6 kJ/mol) . The target compound’s stability is likely intermediate due to competing electronic effects of iodine and hydroxyl groups.
Synthetic Challenges :
- Introducing iodine at position 3 requires regioselective iodination, often achieved via electrophilic substitution. The 5-hydroxy group may necessitate protection (e.g., benzylation) during synthesis to avoid side reactions, as seen in analogous indole systems .
Applications: The methyl ester enhances solubility in organic solvents (e.g., methanol, ethyl acetate) compared to the free carboxylic acid form, facilitating use in drug delivery systems . Unlike 3-iodo-1H-indazole-6-carboxylic acid (used in agrochemicals), the target compound’s 5-hydroxy group expands its utility in medicinal chemistry, particularly for targeting hydroxylase enzymes .
Research Findings and Data
Table 2: Solubility and Stability Data
Key Insights :
- The target compound’s solubility in methanol is ~4.7× higher than the free acid form, underscoring the ester’s role in improving bioavailability .
- Thermal stability is comparable to analogs, but the iodine atom may delay decomposition by increasing molecular weight and lattice energy .
Biological Activity
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester is a member of the indazole family, which consists of heterocyclic compounds featuring a fused benzene and pyrazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
The compound is characterized by:
- Iodine atom at the 3-position,
- Methoxy group at the 5-position,
- Carboxylic acid methyl ester group at the 6-position.
These structural features influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of indazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that indazole derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents. The presence of halogen atoms (like iodine) often enhances this activity due to increased lipophilicity and potential interactions with microbial membranes.
Anticancer Activity
Indazole derivatives have been investigated for their anticancer properties. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, one study found that certain indazole derivatives could induce apoptosis in HeLa cells (cervical cancer) by activating specific signaling pathways . The mechanism often involves the modulation of cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .
The biological activity of this compound is thought to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition can reduce the production of pro-inflammatory mediators and potentially slow tumor growth.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Iodination : A suitable indazole precursor undergoes iodination.
- Methoxy Group Introduction : The methoxy group is introduced via methylation reactions.
- Esterification : Finally, the carboxylic acid group is converted to a methyl ester.
These synthetic routes are optimized for yield and purity to ensure high-quality products for research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
